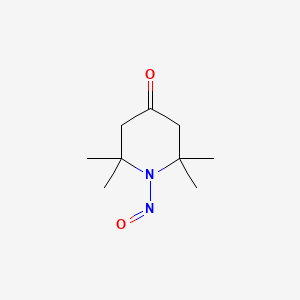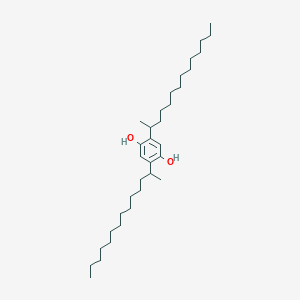
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one is a compound that plays a significant role in various chemical and biological processes. It is known for its involvement in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . This compound is also related to ascorbic acid (vitamin C), which is essential for human health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one can be achieved through several methods. One common approach involves the Maillard reaction, where reducing sugars react with amino acids under heat . This reaction produces various intermediates, including this compound.
Industrial Production Methods
Industrial production methods for this compound often involve the controlled Maillard reaction, where specific conditions such as temperature, pH, and reactant concentrations are optimized to maximize yield . The use of biosynthetic enzymes has also been explored to enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions .
Scientific Research Applications
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one involves its interaction with various molecular targets and pathways. In the Maillard reaction, it acts as an intermediate that facilitates the formation of complex flavor compounds . Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
Ascorbic Acid (Vitamin C): Both compounds share structural similarities and exhibit antioxidant properties.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: This compound is also a product of the Maillard reaction and shares similar flavor-enhancing properties.
Uniqueness
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one is unique due to its specific role in the Maillard reaction and its dual functionality as both a flavor enhancer and an antioxidant . Its ability to form stable derivatives also makes it valuable in various industrial applications .
Properties
CAS No. |
119008-23-0 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
5-(1,2-dihydroxyethyl)-3-hydroxyoxolan-2-one |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)5-1-3(8)6(10)11-5/h3-5,7-9H,1-2H2 |
InChI Key |
NSEFGBGANVMEIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



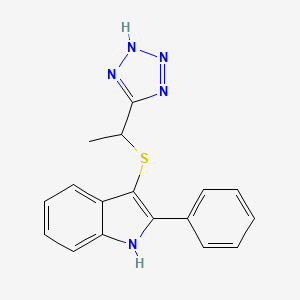
![Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium](/img/structure/B13776404.png)

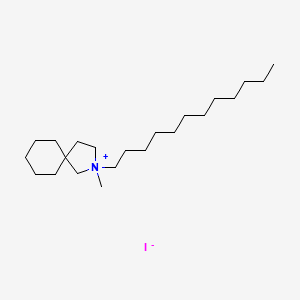
![4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13776411.png)
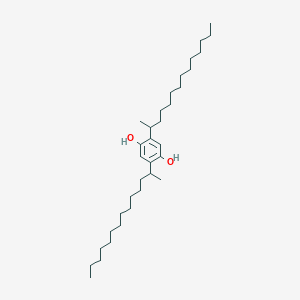
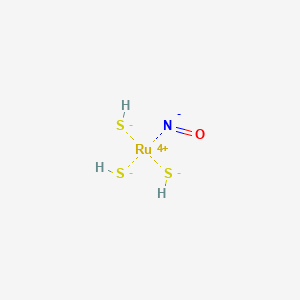
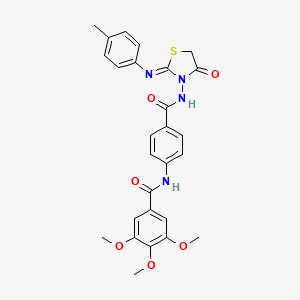
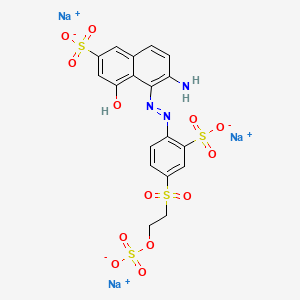
![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)
